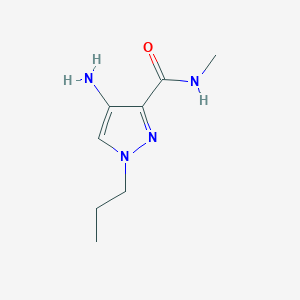

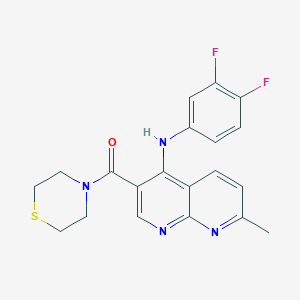

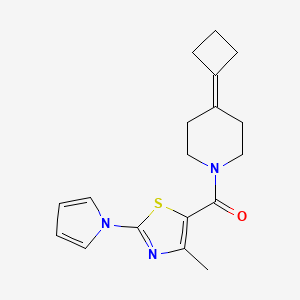

![molecular formula C27H25N5O5S2 B2753604 4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide CAS No. 457651-75-1](/img/structure/B2753604.png)

4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide is a useful research compound. Its molecular formula is C27H25N5O5S2 and its molecular weight is 563.65. The purity is usually 95%.

BenchChem offers high-quality 4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Inhibitors of DNA Methylation

A quinoline derivative, closely related to the specified compound, was designed as a potent inhibitor of DNA methyltransferase (DNMT) 1, 3A, and 3B. These enzymes are crucial for DNA methylation, a process that can silence gene expression and is often dysregulated in various cancers. By inhibiting DNMTs, these compounds can induce the re-expression of silenced genes, potentially reversing aberrant gene silencing in cancer cells (Rilova et al., 2014).

Remote Sulfonylation of Aminoquinolines

Research on the sulfonylation of aminoquinoline derivatives, which are structurally related to the given compound, has shown the development of environmentally friendly methods to synthesize N-(5-(phenylsulfonyl)quinolin-8-yl)benzamide derivatives. These methods generate less odorous and more eco-friendly byproducts compared to traditional methods, indicating potential for green chemistry applications (Xia et al., 2016).

Development of Synthetic Cannabinoid Receptor Agonists

Studies on synthetic cannabinoid receptor agonists, including those with sulfamoyl benzamide structures similar to the queried compound, have focused on their analytical profiles and development. These compounds explore the cannabinoid receptor system, providing insights into new psychoactive substances (NPS) and potentially contributing to harm reduction solutions (Brandt et al., 2020).

In Vitro Metabolic Fate Studies

In vitro studies on the metabolic fate of synthetic cannabinoid receptor agonists, such as 2F-QMPSB and SGT-233, which have structural elements in common with the specified compound, help in understanding their degradation and transformation. Such studies are crucial for identifying analytical targets in toxicological screenings, indicating the importance of these compounds in forensic and clinical toxicology (Richter et al., 2022).

Antibacterial Activity

Derivatives of quinoline and sulfamoyl benzamide have been synthesized and tested for their antibacterial activity. Compounds with these structures have shown potent inhibitory activity against various bacterial strains, suggesting their potential as novel antibacterial agents (Murthy et al., 2011).

特性

IUPAC Name |

4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H25N5O5S2/c1-19-16-17-28-27(29-19)31-38(34,35)23-14-10-22(11-15-23)30-26(33)21-8-12-24(13-9-21)39(36,37)32-18-4-6-20-5-2-3-7-25(20)32/h2-3,5,7-17H,4,6,18H2,1H3,(H,30,33)(H,28,29,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTXYNNSZMKJGBP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC5=CC=CC=C54 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H25N5O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

563.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

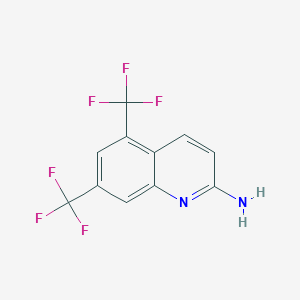

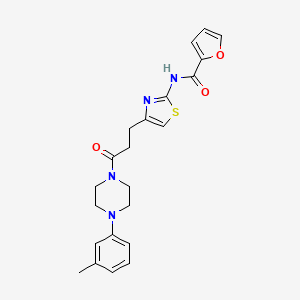

![N-(4-fluorophenyl)-2-((2-(4-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2753529.png)

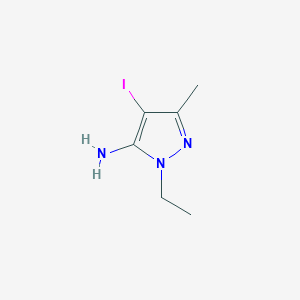

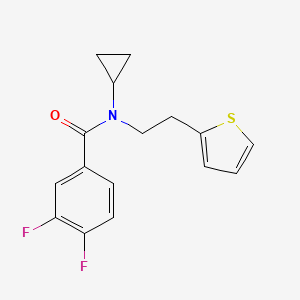

![N-(2,4-difluorophenyl)-3-oxo-2-phenyl-5-(tetrahydrofuran-2-ylmethyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2753537.png)

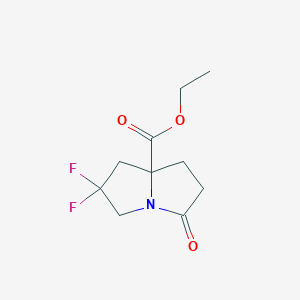

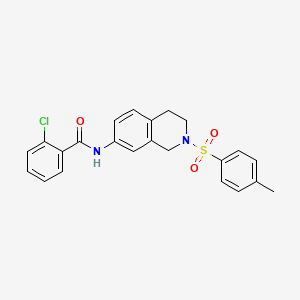

![1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-(2-(tert-butyl)phenoxy)propan-2-ol dihydrochloride](/img/structure/B2753538.png)

![6-chloro-N-[5-(1-methyl-1H-imidazol-2-yl)-4-phenyl-1,3-thiazol-2-yl]pyridine-2-carboxamide](/img/structure/B2753540.png)